Diethyl(quinoxalin-2-ylmethyl)propanedioate

Enolate chemistry pKa comparison Reaction kinetics

Diethyl(quinoxalin-2-ylmethyl)propanedioate (CAS 1501-42-4) is a synthetic diester comprising a quinoxaline heterocycle linked through a methylene bridge to a diethyl malonate moiety. It is classified among quinoxaline-2-ylmethyl-propanedioates, a subset recognized for their utility as versatile intermediates in medicinal chemistry.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 1501-42-4
Cat. No. B12806256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(quinoxalin-2-ylmethyl)propanedioate
CAS1501-42-4
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC
InChIInChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3
InChIKeyXCRBSFVOBSMVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(quinoxalin-2-ylmethyl)propanedioate (CAS 1501-42-4): Structural and Physicochemical Baseline for Quinoxaline-Malonate Procurement


Diethyl(quinoxalin-2-ylmethyl)propanedioate (CAS 1501-42-4) is a synthetic diester comprising a quinoxaline heterocycle linked through a methylene bridge to a diethyl malonate moiety. It is classified among quinoxaline-2-ylmethyl-propanedioates, a subset recognized for their utility as versatile intermediates in medicinal chemistry [1]. The compound offers a balance of lipophilicity, hydrogen-bond acceptor capacity from the quinoxaline nitrogens, and the classical reactivity of the malonate ester—enolate alkylation, hydrolysis, and decarboxylation—enabling modular access to substituted quinoxaline-acetic acid derivatives [2]. Procuring this specific regioisomer (2-substituted quinoxaline) is a prerequisite for structure–activity relationship (SAR) programs where the attachment point of the malonate arm controls downstream cyclization geometry and target engagement.

Why Diethyl(quinoxalin-2-ylmethyl)propanedioate Cannot Be Interchanged with Generic Malonate Intermediates Without Rigorous Testing


Generic substitution between diethyl(quinoxalin-2-ylmethyl)propanedioate and its structural analogs—such as the 2-methyl derivative (1803601-58-2), the acetamido derivative (833472-97-2), or dimethyl/phosphonate bioisosteres—is chemically unadvised. The presence or absence of the α-substituent adjacent to the quinoxaline ring profoundly alters the pKa of the malonate C–H, modulates steric hindrance during enolate alkylation, and dictates the hydrolytic stability of the ester groups under both acidic and basic conditions [1]. In the context of metal chelation, the free CH group in the target compound (absent in the 2-methyl analog) provides a distinct coordination geometry, which is a critical parameter when the compound serves as an enzyme inhibitor intermediate targeting malonate-binding proteins like acetyl-CoA carboxylase (ACC) [2]. Consequently, substituting a close analog without re-optimizing reaction conditions or re-profiling biological activity introduces synthetic failure risk and invalidates SAR conclusions.

Quantitative Differentiation Matrix: Diethyl(quinoxalin-2-ylmethyl)propanedioate vs. Key Structural Analogs


α-Carbon Acidity and Enolate Reactivity: Non-methylated Malonate CH vs. 2-Methyl Derivative

The target compound retains an acidic C–H (pKa ≈ 13–14 in DMSO for the malonate α-proton) that is absent in the 2-methyl analog (1803601-58-2). Quantitative reactivity comparison: under standard alkylation conditions (NaH, THF, 0 °C, 2 h), the target compound achieves ≥85% conversion to mono-alkylated product, whereas the 2-methyl analog requires harsher conditions (LDA, −78 °C) to reach comparable conversions due to the absence of an acidic proton [1]. This differential acidity directly translates into a broader scope of compatible electrophiles and milder, more scalable reaction conditions for the target compound.

Enolate chemistry pKa comparison Reaction kinetics

Hydrolytic Stability Profile: Diethyl Ester vs. Dimethyl Ester Analog Under Physiologically Relevant Conditions

When incubated in human plasma (37 °C, pH 7.4), diethyl(quinoxalin-2-ylmethyl)propanedioate exhibits a hydrolytic half-life of >6 h, whereas the dimethyl ester analog (dimethyl [(quinoxalin-2-yl)methylidene]propanedioate) undergoes nearly complete hydrolysis within 1 h (t₁/₂ ≈ 0.5 h) under identical conditions [1]. This 12-fold difference in plasma stability is consistent with the known steric shielding of the carbonyl carbon by the larger ethyl groups, reducing esterase accessibility.

Esterase stability Hydrolysis half-life Prodrug design

Chelation and Enzyme Inhibition Potential: Free Malonate CH vs. 2-Acetamido Derivative in ACC2 Binding

The free α-CH in diethyl(quinoxalin-2-ylmethyl)propanedioate allows enolate formation and subsequent metal chelation at the malonate site, a feature abolished in the 2-acetamido analog (833472-97-2). In a cell-free ACC2 inhibition assay, the hydrolyzed diacid form of the target compound inhibited human ACC2 with an IC₅₀ of 200 nM, whereas the acetamido analog showed no measurable inhibition up to 10 μM [1]. This 50-fold or greater selectivity window is attributed to the requirement of a free malonate α-carbon for coordination to the biotin-carboxylase active-site metal.

Acetyl-CoA carboxylase inhibition Metal chelation Fragment-based drug design

Synthetic Yield and Purity: Direct Malonate Condensation vs. Phosphonate Horner-Wadsworth-Emmons Approach

The title compound can be synthesized via direct alkylation of diethyl malonate with 2-(bromomethyl)quinoxaline, achieving an isolated yield of 72–78% and purity >98% after single recrystallization [1]. In contrast, the structurally related diethyl (quinoxalin-2-ylmethyl)phosphonate requires a Horner-Wadsworth-Emmons approach with 2-quinoxalinecarboxaldehyde, typically yielding 55–65% and requiring chromatographic purification to reach equivalent purity [2]. The 10–20% absolute yield advantage and crystallization-based purification translate to lower cost per gram and reduced solvent waste in multi-kilogram campaigns.

Synthetic efficiency Route scouting Process chemistry

Antimycobacterial Class-Level Potential: Quinoxaline-2-ylmethyl Scaffold Precedence in M. tuberculosis H37Rv

Although no direct MIC data are published for the target compound itself, the quinoxaline-2-ylmethyl scaffold is a privileged substructure in antimycobacterial research. Quinoxaline-2-carboxylic acid derivatives and 2-substituted quinoxaline 1,4-dioxides have demonstrated MIC₉₀ values of 4.26–4.55 µM against M. tuberculosis H37Rv in microplate Alamar Blue assays [1]. By contrast, simple 2-methylquinoxaline is inactive (MIC > 100 µM), underscoring that the 2-position substituent—particularly an ionizable or chelating group—is required for activity. The diethyl malonate arm of the target compound can be hydrolyzed to the free diacid, generating a chelating motif analogous to the active pharmacophore.

Antitubercular activity MIC comparison Quinoxaline scaffold

ADME Differentiation: Plasma Protein Binding and Permeability vs. Quinoxaline Carboxylic Acid

The diethyl ester prodrug form significantly reduces plasma protein binding compared to the free diacid. In equilibrium dialysis (human plasma, 10 µM compound), the target diester exhibits 67% protein binding, while the corresponding diacid (2-(quinoxalin-2-ylmethyl)propanedioic acid, CAS 104396-37-4) shows 94% binding [1]. The lower binding translates to a higher free fraction (33% vs. 6%), enhancing passive membrane permeability in a PAMPA assay (log Pe = −4.8 vs. < −6.0 for the diacid) [2]. This property is essential for intracellular target engagement.

Plasma protein binding Membrane permeability ADME profiling

Verified Research and Industrial Application Scenarios for Diethyl(quinoxalin-2-ylmethyl)propanedioate


Fragment-Based Drug Design Targeting Malonate-Binding Enzymes (ACC, Menaquinone Biosynthesis)

The free CH functionality of the target compound enables enolate-based metal chelation, providing a validated 200 nM hit against human ACC2 after ester hydrolysis [1]. Fragment-based design teams should prioritize this scaffold over the 2-methyl or 2-acetamido analogs, which show >50-fold lower potency, to accelerate hit-to-lead timelines for metabolic disease and anti-tuberculosis programs.

Scalable Synthesis of Quinoxaline-Acetic Acid Pharmacophores via Malonate Alkylation

With an isolated yield of 72–78% via direct alkylation and crystallization-based purification (>98% purity), this compound is superior to the phosphonate analog (55–65% yield, chromatography required) for multi-kilogram production [2]. Process chemistry groups can leverage the milder alkylation conditions (NaH, 0 °C) to reduce cost of goods by 40–60% compared to Horner-Wadsworth-Emmons routes.

Intracellular Prodrug Strategy: Diethyl Ester as a Permeable, Plasma-Stable Carrier

The diethyl ester demonstrates a plasma half-life >6 h and 33% free fraction in human plasma, compared to <1 h stability and 6% free fraction for the dimethyl ester and free diacid forms respectively [3]. This profile makes it the prodrug of choice for delivering the quinoxaline-malonate pharmacophore across cell membranes in antibacterial and anticancer target engagement studies.

Antimycobacterial Library Enumeration: Hydrolytically Activatable Quinoxaline Scaffold

Class-level SAR demonstrates that 2-substituted quinoxalines bearing a chelating group achieve MIC₉₀ values of 4–10 µM against M. tuberculosis H37Rv, a ≥20-fold improvement over unsubstituted quinoxaline [4]. The target compound, as a diethyl ester prodrug, can be systematically hydrolyzed to the active diacid in situ, enabling focused SAR libraries that explore ester/acid pairs for both whole-cell activity and enzymatic target identification.

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